molecular formula C7H7N3S B2923154 5-Amino-6-methyl-2,1,3-benzothiadiazole CAS No. 1230950-52-3

5-Amino-6-methyl-2,1,3-benzothiadiazole

Cat. No.: B2923154
CAS No.: 1230950-52-3
M. Wt: 165.21
InChI Key: HVYGXYVHTCFYPM-UHFFFAOYSA-N
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Description

5-Amino-6-methyl-2,1,3-benzothiadiazole (CAS: 1230950-52-3) is an aromatic heterocyclic compound with the molecular formula C7H7N3S and a molecular weight of 165.22 g/mol . This benzothiadiazole derivative is primarily valued in scientific research as a key synthetic intermediate for developing novel bioactive molecules. Benzothiazole scaffolds are recognized for their diverse pharmacological properties . Recent research highlights the significant potential of benzothiazole-based compounds in oncology. Specifically, molecular hybrids incorporating benzothiazole and 1,2,3-triazole pharmacophores have demonstrated potent activity as Epidermal Growth Factor Receptor (EGFR) inhibitors . These inhibitors have shown promising cytotoxicity against human cancer cell lines, including breast cancer (T47D) and colorectal carcinoma (HCT-116), by competitively binding to the ATP-binding site of the EGFR tyrosine kinase, which is a critical target in cancer therapy . The benzothiazole core acts as an efficient bioisostere for the purine ring of ATP, facilitating key interactions within the enzyme's active site . Beyond anticancer applications, research indicates that 2-amino-benzothiazole derivatives exhibit a broad spectrum of biological activities, including antimicrobial effects against organisms such as Staphylococcus aureus and Escherichia coli . This compound is intended for research and development purposes only in a laboratory setting. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

6-methyl-2,1,3-benzothiadiazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3S/c1-4-2-6-7(3-5(4)8)10-11-9-6/h2-3H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVYGXYVHTCFYPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NSN=C2C=C1N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-6-methyl-2,1,3-benzothiadiazole typically involves the diazotization of 2-aminothiophenol or its disulfide with sodium nitrite. This method, originally reported in 1887, has been reviewed in several subsequent publications . Another approach involves the Herz reaction, where anilines are converted to benzothiadiazole derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general principles of organic synthesis, such as maintaining reaction conditions and purity standards, are applicable. The compound is typically stored at +4°C and shipped at room temperature .

Chemical Reactions Analysis

Types of Reactions

5-Amino-6-methyl-2,1,3-benzothiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The specific conditions, such as temperature, solvent, and reaction time, depend on the desired product and the nature of the reaction .

Major Products Formed

The major products formed from these reactions include various substituted benzothiadiazole derivatives, which can have different functional groups replacing the amino or methyl groups .

Scientific Research Applications

5-Amino-6-methyl-2,1,3-benzothiadiazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Amino-6-methyl-2,1,3-benzothiadiazole involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the nature of the compound’s interaction with biological systems .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole Substituents: Amino group at 4-position, N-methylated. Properties: Exhibits luminescent solvatochromism due to intramolecular charge transfer, with emission wavelengths sensitive to solvent polarity . Applications: Used in optoelectronic devices and sensors.
  • 4-Amino-5-chloro-2,1,3-benzothiadiazole Substituents: Amino at 4-position, chloro at 5-position. Reactivity: Key intermediate in synthesizing tizanidine (muscle relaxant). Reactions with thiophosgene or imidazoline derivatives yield high-purity pharmaceuticals (up to 99.18% purity) . Comparison: The chloro group enhances electrophilicity, favoring nucleophilic substitutions, unlike the methyl group in 5-amino-6-methyl derivative, which offers steric hindrance.

Heterocyclic Core Variations

  • 6-Methoxy-1,3-benzothiazol-2-amine

    • Core Structure: Benzothiazole (sulfur and nitrogen at 1,3-positions) vs. benzothiadiazole (nitrogen at 1,2,3-positions).
    • Properties: Planar structure with hydrogen-bonded dimers; exhibits antimicrobial and anesthetic activity .
    • Applications: Pharmaceutical agent (e.g., riluzole analogs for neuroprotection).
  • 5-Chloro-6-fluoro-2,1,3-benzothiadiazole

    • Substituents: Halogens (Cl, F) at 5- and 6-positions.
    • Reactivity: Halogen atoms enable cross-coupling reactions (e.g., Suzuki-Miyaura) for functionalized materials .

Comparative Data Table

Compound Substituents Key Properties Applications Reference
5-Amino-6-methyl-2,1,3-BTD 5-NH₂, 6-CH₃ Electron-rich, steric hindrance Organic electronics, intermediates
N,N-Dimethyl-4-amino-2,1,3-BTD 4-N(CH₃)₂ Solvatochromic luminescence Optoelectronics
4-Amino-5-chloro-2,1,3-BTD 4-NH₂, 5-Cl High electrophilicity Tizanidine synthesis
6-Methoxy-1,3-benzothiazole 6-OCH₃, 2-NH₂ Antimicrobial, planar structure Pharmaceuticals
5-Chloro-6-fluoro-2,1,3-BTD 5-Cl, 6-F Halogenated reactivity Cross-coupling reactions

Biological Activity

5-Amino-6-methyl-2,1,3-benzothiadiazole (ABT) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article delves into the various aspects of its biological activity, including mechanisms of action, research findings, and potential applications in medicine.

Chemical Structure and Properties

This compound is characterized by a benzothiadiazole core with amino and methyl substitutions. This structure is crucial for its biological activity as it influences the compound's interaction with biological targets.

The mechanism of action of ABT involves its ability to interact with specific molecular targets within cells. It has been shown to inhibit certain enzymes and modulate various signaling pathways, which can lead to:

  • Inhibition of cell proliferation : Particularly in cancer cells.
  • Antimicrobial effects : By disrupting bacterial cell wall synthesis or function.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. The compound has been tested against both Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth.

Table 1: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest that ABT may serve as a potential lead compound for developing new antimicrobial agents.

Anticancer Activity

The anticancer properties of ABT have also been explored extensively. In vitro studies have demonstrated that the compound can induce apoptosis in various cancer cell lines.

Case Study: In Vitro Effects on Cancer Cell Lines

A study evaluated the effects of ABT on human breast cancer (MCF-7) and lung cancer (A549) cell lines. The findings indicated:

  • Cell Viability Reduction : A significant decrease in cell viability was observed at concentrations above 50 µM.
  • Apoptosis Induction : Flow cytometry analysis revealed increased apoptotic cells after treatment with ABT compared to control groups.

Research Findings

Recent studies have expanded the understanding of ABT's biological activities:

  • Antimicrobial Studies : A comprehensive review highlighted the compound's effectiveness against multidrug-resistant strains of bacteria, emphasizing its potential as a novel antibiotic agent .
  • Cancer Research : Another study focused on the compound's ability to inhibit tumor growth in vivo using mouse models. Results showed a reduction in tumor size by approximately 40% after treatment with ABT over four weeks .
  • Mechanistic Insights : Investigations into the molecular pathways affected by ABT revealed its role in downregulating oncogenes and upregulating tumor suppressor genes .

Q & A

Q. What are the recommended safety protocols for handling 5-amino-6-methyl-2,1,3-benzothiadiazole in laboratory settings?

Methodological Answer:

  • Hazard Mitigation: Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, due to potential skin/eye irritation and respiratory hazards .
  • Storage: Store in a cool, dry, well-ventilated area away from oxidizing agents. Use inert gas purging for moisture-sensitive samples .
  • Spill Management: Absorb spills with inert material (e.g., sand) and dispose of as hazardous waste. Avoid direct contact and vapor inhalation .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Analysis: Use 1H^1H- and 13C^{13}C-NMR to confirm the amino (–NH2_2) and methyl (–CH3_3) substituents on the benzothiadiazole ring. Chemical shifts for aromatic protons typically appear at 7.5–8.5 ppm .
  • UV-Vis Spectroscopy: Identify absorption maxima (~300–400 nm) to study electronic transitions influenced by the electron-withdrawing benzothiadiazole core .
  • Mass Spectrometry: Employ high-resolution MS (HRMS) to verify molecular weight and isotopic patterns, critical for purity assessment .

Q. How is this compound synthesized, and what are common intermediates?

Methodological Answer:

  • Synthetic Route: Start with bromination/fluorination of benzothiadiazole derivatives, followed by amination and methylation. Key intermediates include 6-bromo-5-fluoro-1,2,3-benzothiadiazole and 2-amino-6-methyl precursors .
  • Reaction Optimization: Use N-bromosuccinimide (NBS) for regioselective bromination and Pd-catalyzed cross-coupling for functionalization .

Advanced Research Questions

Q. How can experimental design be optimized to study the charge-transfer properties of this compound in organic photovoltaic (OPV) devices?

Methodological Answer:

  • Donor-Acceptor Blending: Combine with donor polymers like P3HT or PCDTBT and acceptors like PCBM. Optimize blend ratios (e.g., 1:1 to 1:4 donor:acceptor) via spin-coating .
  • Device Characterization: Use time-resolved photoluminescence (TRPL) and transient absorption spectroscopy (TAS) to quantify exciton diffusion lengths and charge recombination rates .
  • Morphology Control: Employ additives like 1,8-diiodooctane (DIO) to enhance phase separation and charge mobility .

Q. What strategies resolve contradictions in reported fluorescence quantum yields of benzothiadiazole derivatives?

Methodological Answer:

  • Environmental Control: Measure fluorescence in degassed solvents to minimize oxygen quenching. Compare solid-state vs. solution-phase data .
  • Theoretical Modeling: Use density functional theory (DFT) to predict excited-state behavior and compare with experimental results. Address discrepancies via solvent polarity corrections .
  • Standardization: Calibrate instruments using reference dyes (e.g., rhodamine B) and report excitation wavelengths and detector sensitivity ranges .

Q. How can the electron-accepting strength of this compound be enhanced for low-bandgap polymer design?

Methodological Answer:

  • Copolymer Design: Incorporate into donor-acceptor (D-A) copolymers with electron-rich units (e.g., cyclopentadithiophene). Adjust the HOMO-LUMO gap via side-chain engineering .
  • Doping Studies: Use Lewis acids (e.g., BCF) or F4_4TCNQ to polarize the benzothiadiazole core, enhancing conductivity. Monitor doping efficiency via Raman spectroscopy .
  • Crystallinity Optimization: Anneal thin films at 150–200°C to improve π-π stacking, as verified by grazing-incidence X-ray diffraction (GI-XRD) .

Q. What methodologies are effective in analyzing the environmental stability of benzothiadiazole-based materials under operational conditions?

Methodological Answer:

  • Accelerated Aging Tests: Expose devices to controlled humidity (85% RH) and temperature (85°C) for 100–500 hours. Monitor degradation via current-voltage (J-V) curves and impedance spectroscopy .
  • Photostability Assays: Use solar simulators (AM 1.5G irradiation) to assess UV-induced degradation. Track changes in absorption/emission spectra .
  • Encapsulation Strategies: Apply atomic layer deposition (ALD) of Al2_2O3_3 barriers to mitigate moisture ingress .

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